molecular formula C13H21N5S B8612558 N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-55-6

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No.: B8612558
CAS No.: 89007-55-6
M. Wt: 279.41 g/mol
InChI Key: XZQILJBKNXDZES-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazine moiety and a carbothioamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide typically involves the reaction of tert-butyl piperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a thiocarbamoyl chloride to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted piperazine derivatives.

Scientific Research Applications

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • N-tert-Butyl-4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazine and carbothioamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89007-55-6

Molecular Formula

C13H21N5S

Molecular Weight

279.41 g/mol

IUPAC Name

N-tert-butyl-4-pyrazin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C13H21N5S/c1-13(2,3)16-12(19)18-8-6-17(7-9-18)11-10-14-4-5-15-11/h4-5,10H,6-9H2,1-3H3,(H,16,19)

InChI Key

XZQILJBKNXDZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)N1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 50 ml. of anhydrous ether is added a solution of 3.45 g. of tert-butyl isothiocyanate in 50 ml. of anhydrous ether. The mixture is stirred for 30minutes and the resulting solid is collected and recrystallized from 50 ml.of ethanol, giving 5.85 g. of the desired product as white crystals, m.p. 153°-156° C.
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